4'-n-Butoxy-3'-methyl-2,2,2-trifluoroacetophenone
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Overview
Description
Preparation Methods
The synthesis of 4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone typically involves the reaction of 3’-methyl-2,2,2-trifluoroacetophenone with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form alcohols.
Scientific Research Applications
4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone is used in various scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The butoxy group contributes to its binding affinity and specificity .
Comparison with Similar Compounds
4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone can be compared with similar compounds such as:
4’-n-Butoxy-2’-methyl-2,2,2-trifluoroacetophenone: This compound has a similar structure but differs in the position of the methyl group, which can affect its reactivity and applications.
4’-Bromo-2,2,2-trifluoroacetophenone: This compound contains a bromo group instead of a butoxy group, leading to different chemical properties and reactivity.
These comparisons highlight the unique properties of 4’-n-Butoxy-3’-methyl-2,2,2-trifluoroacetophenone, making it a valuable compound in various research and industrial applications.
Biological Activity
4'-n-Butoxy-3'-methyl-2,2,2-trifluoroacetophenone (commonly referred to as "trifluoroacetophenone") is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
The molecular structure of this compound includes a trifluoromethyl group, which often enhances the lipophilicity and biological activity of organic compounds. The presence of the butoxy and methyl groups further contributes to its unique chemical reactivity and interaction with biological targets.
1. Antimicrobial Properties
Research has indicated that trifluoroacetophenone derivatives exhibit significant antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
2. Anti-inflammatory Effects
Trifluoroacetophenone has shown promise in reducing inflammation. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). The IC50 values for these effects were reported at approximately 25 µM .
3. Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. For instance, it was observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of caspase pathways, with IC50 values around 30 µM for cell viability reduction .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It inhibits enzymes involved in inflammatory pathways, thereby reducing the synthesis of inflammatory mediators.
- Reactive Oxygen Species (ROS) Modulation : Trifluoroacetophenone influences ROS levels within cells, which can either promote or inhibit cellular signaling pathways depending on the context .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of trifluoroacetophenone derivatives against resistant bacterial strains. Results showed that modifications to the trifluoromethyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs .
Case Study 2: Cancer Cell Line Studies
In a controlled laboratory setting, trifluoroacetophenone was tested against several cancer cell lines. The results indicated a dose-dependent response in cell viability assays, with significant reductions observed at concentrations above 20 µM. Further analysis revealed alterations in cell cycle progression and increased apoptosis markers .
Data Tables
Property | Value |
---|---|
Molecular Weight | 290.28 g/mol |
Solubility | Soluble in DMSO |
MIC against E. coli | 10 µg/mL |
IC50 for TNF-alpha inhibition | 25 µM |
IC50 for MCF-7 cell viability | 30 µM |
Properties
IUPAC Name |
1-(4-butoxy-3-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-3-4-7-18-11-6-5-10(8-9(11)2)12(17)13(14,15)16/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBKQAZCVGWHMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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